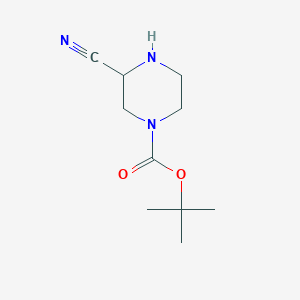

tert-Butyl 3-cyanopiperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-cyanopiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13-5-4-12-8(6-11)7-13/h8,12H,4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFXRUGJRMBDFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20705363 | |

| Record name | tert-Butyl 3-cyanopiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20705363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859518-35-7 | |

| Record name | tert-Butyl 3-cyanopiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20705363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-cyanopiperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyanation Using Cyanogen Bromide and Sodium Bicarbonate in Ethanol

-

- Starting material: N-Boc-piperazine (9 g, 0.048 mol)

- Base: Sodium bicarbonate (NaHCO3) (4.05 g, 0.048 mol)

- Cyanating agent: Cyanogen bromide (6.10 g, 0.0576 mol)

- Solvent: Ethanol (60 mL)

- Temperature: Addition at 0 °C, stirring at room temperature for 4 hours

Procedure:

The N-Boc-piperazine and sodium bicarbonate are dissolved in ethanol and cooled to 0 °C. Cyanogen bromide is added portion-wise to the stirred solution. The reaction mixture is then stirred at room temperature for approximately 4 hours. After completion, the ethanol is removed under reduced pressure, water is added, and the mixture is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.-

- Yield: 9.2 g (90.7%) of white solid

- Melting point: 119–122 °C

- Rf value: 0.60 (20% ethyl acetate in hexane)

- 1H-NMR (300 MHz, CDCl3): δ = 3.54-3.51 (t, 4H), 1.46 (m, 9H)

- Mass spectrum: m/z [M+] 212.30

This method is noted for its high yield and relatively mild conditions, making it suitable for preparative scale synthesis.

Cyanation Using Cyanogen Bromide and Triethylamine in Tetrahydrofuran (THF)

-

- Starting material: tert-butyl piperazine-1-carboxylate (0.13 mol, 25.00 g)

- Cyanogen bromide (0.13 mol, 14.11 g)

- Base: Triethylamine (TEA) (0.39 mol, 39.39 g)

- Solvent: THF (250 mL)

- Atmosphere: Nitrogen

- Reaction time: 10 hours at room temperature

Procedure:

The starting material, cyanogen bromide, and triethylamine are combined in THF under nitrogen atmosphere and stirred for 10 hours at room temperature. The reaction progress is monitored by TLC. After completion, THF is removed under vacuum, and the residue is dissolved in methylene chloride (MDC). The organic layer is washed with water and brine, dried over Na2SO4, and concentrated. The crude product is triturated with petroleum ether and diethyl ether, filtered, and dried to yield the target compound.-

- Yield: 86%

- Melting point: 190–191 °C

- 1H-NMR (CDCl3): δ 9.0 (s, 1H, OH), 6.39 (s, 2H, NH2), 1.92 (t, 4H), 1.75 (t, 4H), 1.39 (s, 9H)

This method provides a slightly lower yield compared to the ethanol/NaHCO3 method but is useful for reactions requiring inert atmosphere and longer reaction times.

Comparative Summary Table of Preparation Methods

| Parameter | Method 1: Ethanol/NaHCO3 | Method 2: THF/TEA |

|---|---|---|

| Starting Material | N-Boc-piperazine | tert-butyl piperazine-1-carboxylate |

| Cyanating Agent | Cyanogen bromide | Cyanogen bromide |

| Base | Sodium bicarbonate | Triethylamine |

| Solvent | Ethanol | Tetrahydrofuran (THF) |

| Temperature | 0 °C addition, RT stirring | Room temperature |

| Reaction Time | 4 hours | 10 hours |

| Atmosphere | Ambient | Nitrogen |

| Workup | Extraction with EtOAc, wash with brine, dry | Extraction with MDC, wash with water and brine, dry |

| Yield | 90.7% | 86% |

| Melting Point | 119–122 °C | 190–191 °C |

| Purity Confirmation | TLC (Rf 0.60), 1H-NMR, MS | TLC, 1H-NMR |

Notes on Reaction Mechanism and Considerations

- The reaction proceeds via nucleophilic substitution where the nitrogen atom in the piperazine ring attacks the electrophilic cyanogen bromide, introducing the cyano group.

- The choice of base affects the reaction rate and yield; sodium bicarbonate offers mild basic conditions, whereas triethylamine provides stronger basicity and better solubility in organic solvents.

- Temperature control during cyanogen bromide addition is critical to avoid side reactions and decomposition.

- The Boc protecting group on the piperazine nitrogen prevents unwanted side reactions and ensures regioselectivity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-cyanopiperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed

Oxidation: Oxidized derivatives of the piperazine ring.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Anxiolytic Activity

Research indicates that compounds similar to tert-butyl 3-cyanopiperazine-1-carboxylate exhibit potential antidepressant and anxiolytic effects. The piperazine moiety is known for its role in various pharmacological activities, including serotonin receptor modulation, which is essential for mood regulation .

Case Study: Synthesis of Novel Antidepressants

In a study focused on synthesizing new antidepressants, this compound was utilized as a key intermediate. The resulting compounds demonstrated enhanced binding affinity to serotonin receptors, suggesting improved efficacy compared to existing treatments .

Neuropharmacology

CNS Penetration and Neuroactive Properties

The ability of this compound to cross the blood-brain barrier (BBB) makes it a candidate for developing central nervous system (CNS) drugs. Its lipophilic nature facilitates CNS penetration, allowing it to exert neuroactive effects .

Research Example: Neuroprotective Agents

Studies have explored the neuroprotective properties of derivatives of this compound, showing promise in models of neurodegenerative diseases. The synthesis of analogs has led to compounds that exhibit protective effects against oxidative stress in neuronal cells .

Synthesis of Chiral Compounds

Building Block for Chiral Synthesis

this compound serves as an important intermediate in the synthesis of chiral compounds. Its structural features allow for stereoselective reactions, making it valuable in the pharmaceutical industry where chirality is crucial for drug efficacy and safety .

| Application Area | Description | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Antidepressant and anxiolytic activity | Synthesis of novel antidepressants |

| Neuropharmacology | CNS penetration and neuroactive properties | Neuroprotective agents |

| Chiral Compound Synthesis | Building block for synthesizing chiral compounds | Development of chiral drugs |

Mechanism of Action

The mechanism of action of tert-Butyl 3-cyanopiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and the piperazine ring play crucial roles in its biological activity. The compound can bind to receptors or enzymes, modulating their activity and leading to various pharmacological effects. Detailed studies on its mechanism of action are ongoing to fully elucidate its molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl 3-oxopiperazine-1-carboxylate

- tert-Butyl 3-bromopiperazine-1-carboxylate

- tert-Butyl 3-hydroxypiperazine-1-carboxylate

Uniqueness

tert-Butyl 3-cyanopiperazine-1-carboxylate is unique due to the presence of the cyano group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential for forming various derivatives, making it a valuable intermediate in synthetic chemistry .

Biological Activity

tert-Butyl 3-cyanopiperazine-1-carboxylate (CAS No. 91419-53-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 210.27 g/mol

- Physical State : Solid

- Storage Conditions : Inert atmosphere, 2-8°C

The biological activity of this compound is primarily attributed to its structural similarity to piperazine derivatives, which are known for their ability to interact with various receptors and enzymes. The compound has been investigated for its potential as an allosteric modulator in antibiotic resistance mechanisms, particularly in the context of the AcrAB-TolC efflux pump in Escherichia coli.

Biological Activity Overview

The compound has shown promise in several areas:

- Antimicrobial Activity :

-

Cytotoxicity Studies :

- Preliminary studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines, although further research is required to elucidate the specific pathways involved.

-

Neuropharmacological Effects :

- The piperazine moiety suggests potential interactions with neurotransmitter systems, which may lead to applications in treating neurological disorders. However, specific studies on this aspect remain limited.

Table 1: Summary of Biological Activities

Case Study: Inhibition of AcrB Efflux Pump

A study conducted by Compagne et al. focused on the optimization of piperazine derivatives to inhibit the AcrB efflux pump in E. coli. The study demonstrated that modifications at specific sites on the piperazine core increased binding affinity and potency against antibiotic resistance mechanisms. This compound was part of a series that showed enhanced activity when tested in combination with antibiotics like chloramphenicol and ciprofloxacin .

Q & A

Q. Advanced

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., piperazine CH groups) .

- X-ray Crystallography : SHELX programs refine crystal structures, particularly for verifying stereochemistry in derivatives .

- Dynamic NMR : Detects conformational exchange in piperazine rings, which may cause splitting under ambient conditions .

How do steric and electronic effects of the cyano group influence further derivatization?

Q. Advanced

- Electronic Effects : The electron-withdrawing cyano group directs electrophilic substitution to the piperazine N-atom, enabling regioselective alkylation .

- Steric Effects : Compared to bulkier substituents (e.g., thiophene in tert-butyl 3-(thiophen-3-yl)piperazine-1-carboxylate), the cyano group minimizes steric hindrance, facilitating nucleophilic additions .

Q. Advanced

- Docking Studies : AutoDock Vina models binding to enzymes (e.g., HIV protease) via the piperazine core and cyano group .

- MD Simulations : GROMACS assesses stability of Boc-protected derivatives in aqueous environments, guiding solubility improvements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.